molecular formula C20H28O3 B022611 Chinensine B CAS No. 849245-34-7

Chinensine B

Cat. No. B022611
M. Wt: 316.4 g/mol
InChI Key: KJUPGEKTXQYTSU-AKHYNURPSA-N
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Description

Synthesis Analysis

The synthesis of Chinensine B and related compounds involves complex chemical reactions and strategic methodologies. For example, the total synthesis of (+)-chinensiolide B, a compound closely related to Chinensine B, was accomplished through a highly stereoselective and E/Z-selective tandem allylboration/lactonization reaction, starting from (R)-carvone. This process highlights the intricate steps involved in synthesizing such compounds, including chemoselective reactions to overcome reactivity issues associated with the alpha-methylene gamma-lactone moiety (Elford & Hall, 2010). Similarly, short and efficient syntheses of chinensines A-E, utilizing singlet oxygen reactions, have clarified previously unknown stereochemical details, emphasizing the complexity of synthesizing these compounds (Margaros & Vassilikogiannakis, 2007).

Molecular Structure Analysis

The molecular structure of Chinensine B and related compounds is characterized by multiple functional groups and stereochemical configurations. The detailed analysis of these structures is essential for understanding their chemical behavior and potential biological activities. For instance, the structural elucidation of chinensin, a related compound, involved chemical transformation and spectroscopic evidence, highlighting the importance of molecular structure analysis in understanding these compounds' chemical nature (Ghosal, Chauhan, & Srivastava, 1974).

Chemical Reactions and Properties

Chinensine B undergoes various chemical reactions, which are pivotal in its synthesis and modification. The reactivity of the alpha-methylene gamma-lactone group in Chinensine B analogs, for example, plays a crucial role in its chemical transformations. Such reactivity is carefully managed through selective reactions to achieve the desired chemical structures (Elford & Hall, 2010).

Scientific Research Applications

  • Drug Discovery Applications : Chinensine B is recognized for its valuable medicinal chemistry properties, making it of interest in the field of drug discovery (Foley, Eghbali, & Anastas, 2010).

  • Anti-inflammatory Effects : Coptisine, a constituent of Coptis chinensis, exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B, MAPK, and PI3K/Akt in macrophages (Wu et al., 2016).

  • Wound Healing : Loropetalum chinense significantly accelerates wound healing, enhances healing intensity, and promotes cell proliferation and blood vessel formation around wounds (Lian et al., 2013).

  • Cancer Research : Total flavonoids from Salvia chinensia have been shown to induce apoptosis in hepatocellular carcinoma cells, possibly by suppressing NF-κB signaling (Xiang et al., 2013).

  • Medicinal Plant Research : Belamcanda chinensis, a medicinal plant, has various biological activities due to its isolated extracts and chemical components (Zhang et al., 2016).

properties

IUPAC Name

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPGEKTXQYTSU-AKHYNURPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chinensine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Margaros, G Vassilikogiannakis - The Journal of Organic …, 2007 - ACS Publications
… C−E), or C-15 (for chinensine B, Scheme 2) should affect a stabilizing influence and would … chinensines A and C−E and 14 only for chinensine B, Scheme 2). Following this silylation, the …
Number of citations: 25 pubs.acs.org
Ι Μαργαρός - 2008 - didaktorika.gr
Στην παρούσα διδακτορική διατριβή παρουσιάζεται η ολική σύνθεση φυσικών προϊόντων τα οποία διαθέτουν αξιοσημείωτες βιολογικές δραστικότητες. Συγκεκριμένα περιγράφεται η …
Number of citations: 0 www.didaktorika.gr

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